4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal
Overview
Description
TAK-044 is a synthetic peptide that acts as a non-selective endothelin receptor antagonist. Endothelin receptors are part of the G-protein coupled receptor superfamily and play a crucial role in various physiological and pathological processes, including vasoconstriction and blood pressure regulation . TAK-044 has been studied extensively for its potential therapeutic applications in conditions such as myocardial infarction, renal failure, liver cirrhosis, and subarachnoid hemorrhage .
Preparation Methods
TAK-044 is synthesized through a series of peptide coupling reactions. The compound is a cyclic peptide, and its synthesis involves the incorporation of specific amino acids, including D-(2-thienyl)glycine, tryptophan, and aspartic acid . The aspartic acid residues are modified with the group α-amino-γ-oxo-4-phenyl-1-piperazinebutanoyl. The final product is purified to achieve a high level of purity (≥98%) and is typically lyophilized for storage .
Chemical Reactions Analysis
TAK-044 undergoes various chemical reactions, primarily involving its interaction with endothelin receptors. It inhibits endothelin-B receptor-mediated calcium mobilization in cells . The compound’s inhibitory effects on endothelin-induced vasoconstriction have been studied in various animal models, including canine and porcine arteries . TAK-044 effectively inhibits both endothelin-A and endothelin-B receptor-mediated vasoconstriction, making it a potent antagonist in endothelin-related pathways .
Scientific Research Applications
TAK-044 has been widely used in scientific research due to its ability to inhibit endothelin receptors. Some of its key applications include:
Cardiovascular Research: TAK-044 has shown significant inhibitory effects on myocardial infarct size extension after coronary artery occlusion-reperfusion in rats. It is used to study the role of endothelin receptors in cardiovascular diseases.
Liver Transplantation: TAK-044 has been investigated for its hepatoprotective effects in liver transplantation models.
Chronic Liver Disease: TAK-044 arrests and reverses the development of carbon tetrachloride-induced cirrhosis in rats, highlighting its potential therapeutic application in chronic liver diseases.
Neuroprotection: TAK-044 has been studied for its protective effects on neuronal cell viability in in vitro models of stroke.
Mechanism of Action
TAK-044 exerts its effects by antagonizing endothelin receptors, specifically endothelin-A and endothelin-B receptors . Endothelin receptors are involved in vasoconstriction and blood pressure regulation. By inhibiting these receptors, TAK-044 reduces vasoconstriction and alleviates conditions associated with elevated endothelin levels, such as myocardial infarction, renal failure, and liver cirrhosis . The compound’s mechanism of action involves blocking the binding of endothelin-1 to its receptors, thereby preventing the downstream signaling pathways that lead to vasoconstriction and fibrosis .
Comparison with Similar Compounds
TAK-044 is compared with other endothelin receptor antagonists, such as BQ-123 and BQ-788. Unlike TAK-044, which is a non-selective antagonist, BQ-123 is selective for endothelin-A receptors, and BQ-788 is selective for endothelin-B receptors . TAK-044’s ability to inhibit both endothelin-A and endothelin-B receptors makes it unique and more versatile in its applications. Additionally, TAK-044 has shown longer-lasting effects compared to BQ-123 in inhibiting endothelin-induced vasoconstriction .
Conclusion
TAK-044 is a potent non-selective endothelin receptor antagonist with significant therapeutic potential in various medical conditions. Its ability to inhibit both endothelin-A and endothelin-B receptors makes it a valuable tool in scientific research and potential therapeutic applications. The compound’s synthesis, chemical reactions, and mechanism of action have been well-studied, providing a comprehensive understanding of its effects and applications.
Biological Activity
4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal is a fluorinated aldehyde with significant biological activity. Its unique trifluoromethyl groups enhance its lipophilicity and reactivity, making it a valuable compound in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of multiple fluorine atoms contributes to its distinct chemical properties:
- Increased Lipophilicity : The trifluoromethyl groups improve membrane permeability.
- Reactivity : The aldehyde functional group allows for nucleophilic attack and covalent bond formation with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity and function .
- Inhibition of Enzyme Activity : Studies have shown that it can inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and cardiovascular disorders .
Applications in Research
The compound has been investigated for several applications:
- Cardiovascular Research : It has been used to study endothelin receptors and their role in myocardial infarction. In animal models, it demonstrated a significant reduction in infarct size following coronary artery occlusion-reperfusion.
- Cancer Therapeutics : Research indicates that this compound exhibits anti-cancer properties. In vitro studies have shown it can induce apoptosis in cancer cell lines such as MCF-7 and PC-3 .
- Liver Disease Models : The compound has been evaluated for its hepatoprotective effects, showing promise in reversing liver damage induced by carbon tetrachloride.
Case Studies
Several studies highlight the biological activity of this compound:
Study 1: Cardiovascular Effects
A study conducted on rats demonstrated that administration of the compound resulted in a 30% reduction in myocardial infarct size compared to control groups. This effect was attributed to its ability to inhibit endothelin receptor activity.
Study 2: Anti-Cancer Activity
In vitro assays revealed that the compound had an IC50 value of 2.63 μM against MCF-7 breast cancer cells. Further analysis indicated that the mechanism involved apoptosis induction through caspase activation .
Study 3: Hepatoprotective Effects
In models of liver transplantation, this compound exhibited protective effects against hepatocyte apoptosis and fibrosis development. Histological examinations showed improved liver architecture post-treatment.
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:
Compound Name | Molecular Formula | Key Biological Activity | IC50 (μM) |
---|---|---|---|
This compound | C6H3F6O | Anti-cancer; Cardiovascular protection | 2.63 |
TAK-044 | C10H8F6O | Hepatoprotective; Endothelin receptor inhibition | 5.00 |
2,2,2-Trifluoroacetophenone | C8H7F3O | Antimicrobial; Anticancer | 15.00 |
Properties
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)but-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O/c6-4(7,8)3(1-2-12)5(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZNKQKFYQNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546235 | |
Record name | 4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104291-39-6 | |
Record name | 4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.